molecular formula C10H8BClN2O2 B14081695 2-(4-Chlorophenyl)pyrimidine-5-boronic acid

2-(4-Chlorophenyl)pyrimidine-5-boronic acid

Cat. No.: B14081695
M. Wt: 234.45 g/mol
InChI Key: APUFDJWDXZUCTA-UHFFFAOYSA-N
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Description

(2-(4-Chlorophenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a pyrimidine ring and a chlorophenyl group in its structure makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Chlorophenyl)pyrimidin-5-yl)boronic acid typically involves the reaction of 2-(4-chlorophenyl)pyrimidine with a boronic acid derivative. One common method is the palladium-catalyzed borylation of the corresponding halopyrimidine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, under an inert atmosphere at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of (2-(4-Chlorophenyl)pyrimidin-5-yl)boronic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. The choice of solvents, catalysts, and purification methods are critical factors in ensuring the high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Chlorophenyl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), ethanol.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products Formed

    Biaryl Compounds: Formed via Suzuki–Miyaura coupling.

    Phenols and Alcohols: Formed via oxidation.

    Hydrocarbons: Formed via protodeboronation.

Scientific Research Applications

(2-(4-Chlorophenyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for (2-(4-Chlorophenyl)pyrimidin-5-yl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond . The presence of the chlorophenyl and pyrimidine groups enhances the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(4-Chlorophenyl)pyrimidin-5-yl)boronic acid is unique due to the presence of both the chlorophenyl and pyrimidine groups, which confer distinct reactivity and selectivity in chemical reactions. This dual functionality makes it a valuable reagent in the synthesis of complex organic molecules.

Properties

Molecular Formula

C10H8BClN2O2

Molecular Weight

234.45 g/mol

IUPAC Name

[2-(4-chlorophenyl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C10H8BClN2O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6,15-16H

InChI Key

APUFDJWDXZUCTA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C2=CC=C(C=C2)Cl)(O)O

Origin of Product

United States

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